molecular formula C12H21N3S B2543646 N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1248048-19-2

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Cat. No.: B2543646
CAS No.: 1248048-19-2
M. Wt: 239.38
InChI Key: IKRARZMUTGSISN-UHFFFAOYSA-N
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Description

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is a synthetic organic compound featuring a piperidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole and an appropriate aldehyde or ketone.

    Alkylation of Piperidine: The piperidine ring is alkylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Coupling Reaction: The thiazole moiety is then coupled with the alkylated piperidine through a nucleophilic substitution reaction, often using a halomethyl derivative of the thiazole and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its pharmacological properties, including potential therapeutic effects. It may serve as a lead compound in the development of new medications for treating various diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, potentially modulating their activity.

    Pathways: Influencing biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: Similar piperidine structure but lacks the thiazole moiety.

    2-methylthiazole: Contains the thiazole ring but lacks the piperidine structure.

    4-aminopiperidine: Similar piperidine structure with an amino group but without the thiazole substitution.

Uniqueness

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-9-7-15(5-4-12(9)13-3)8-11-6-14-10(2)16-11/h6,9,12-13H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRARZMUTGSISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)CC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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